4-Iodo-1-nitro-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-iodo-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEQXLQKLMGPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456355 | |
| Record name | 5-Iodo-2-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-10-2 | |
| Record name | 4-Iodo-1-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-2-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction employs a dual catalyst system comprising copper powder and copper(II) bis(fluorosulfonyl)difluoromethoxide (Cu(O₂CF₂SO₂F)₂) in dimethylformamide (DMF) at ambient temperature. The trifluoromethyl radical, generated via single-electron transfer from copper, selectively substitutes the iodine atom at the ortho position relative to the nitro group. This regioselectivity arises from the electron-withdrawing nature of the nitro group, which directs the trifluoromethyl group to the adjacent carbon.
Optimization and Yield
Key parameters include:
- Catalyst Loading : A 1:1 molar ratio of Cu to Cu(O₂CF₂SO₂F)₂ ensures optimal radical generation.
- Solvent : DMF enhances solubility and stabilizes intermediates.
- Temperature : Reactions conducted at 25°C achieve 82% yield, while elevated temperatures (60°C) reduce selectivity due to side reactions.
Table 1: Copper-Mediated Trifluoromethylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (Cu:Cu(O₂CF₂SO₂F)₂) | 1:1 | 82 |
| Solvent | DMF | 82 |
| Temperature (°C) | 25 | 82 |
| Reaction Time (h) | 3 | 82 |
This method’s limitation lies in its incompatibility with substrates bearing sensitive functional groups, necessitating stringent anhydrous conditions.
Directed Ortho Metalation and Subsequent Iodination
Directed ortho metalation (DoM) offers precise control over substituent placement in deactivated aromatic rings. This two-step approach first installs the trifluoromethyl group, followed by iodination at the para position.
Trifluoromethylation via Grignard Reagents
As detailed in patent EP3670492A1, trifluoromethylation begins with reacting 1-nitro-2-iodobenzene with trifluoromethyl magnesium bromide (CF₃MgBr) in tetrahydrofuran (THF). The Grignard reagent attacks the iodine-bearing carbon, yielding 1-nitro-2-(trifluoromethyl)benzene intermediate.
Iodination via Lithium-Halogen Exchange
The intermediate undergoes lithiation at −78°C using lithium diisopropylamide (LDA), which deprotonates the position para to the trifluoromethyl group. Subsequent quenching with iodine monochloride (ICl) introduces the iodine substituent, achieving a 75% yield.
Table 2: Directed Metalation-Iodination Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylation | CF₃MgBr, THF, 0°C | 85 |
| Lithiation | LDA, THF, −78°C | 90 |
| Iodination | ICl, THF, −78°C to 25°C | 75 |
Challenges include the sensitivity of nitro groups to strong bases and the need for cryogenic conditions, which complicate scalability.
Nucleophilic Aromatic Substitution for Halogen Exchange
Halogen exchange via nucleophilic aromatic substitution (SNAr) provides a streamlined route for introducing iodine into pre-functionalized benzenes.
Substrate Preparation and Reaction
4-Chloro-1-nitro-2-(trifluoromethyl)benzene, synthesized via nitration of 2-chloro-5-(trifluoromethyl)benzene, undergoes SNAr with sodium iodide (NaI) in dimethyl sulfoxide (DMSO) at 120°C. The electron-withdrawing nitro and trifluoromethyl groups activate the chlorine atom for displacement, yielding the target compound in 88% yield.
Table 3: Halogen Exchange Reaction Parameters
| Parameter | Value | Yield (%) |
|---|---|---|
| Substrate | 4-Cl-1-NO₂-2-CF₃C₆H₃ | 88 |
| Nucleophile | NaI (3 equiv) | 88 |
| Solvent | DMSO | 88 |
| Temperature (°C) | 120 | 88 |
| Time (h) | 24 | 88 |
This method’s advantage lies in its simplicity and high yield, though it requires access to the chloro-substituted precursor.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Copper-Mediated CF₃ | 82 | High | Moderate | Low |
| Directed Metalation-Iodine | 75 | Very High | Low | Moderate |
| Halogen Exchange | 88 | Low | High | High |
- Copper-Mediated Trifluoromethylation : Ideal for small-scale synthesis but limited by catalyst cost.
- Directed Metalation : Offers precision but requires cryogenic conditions.
- Halogen Exchange : Most scalable and cost-effective, though dependent on precursor availability.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
4-Iodo-1-nitro-2-(trifluoromethyl)benzene is a chemical compound with diverse applications in scientific research, including its use as a building block in organic synthesis, and in the production of agrochemicals and specialty chemicals. The presence of iodine, nitro, and trifluoromethyl groups in its molecular structure imparts unique reactivity and properties, making it useful in specialized synthetic applications.
Scientific Research Applications
This compound is utilized in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in organic synthesis for creating complex molecules.
- It is involved in electrophilic aromatic substitution reactions, where a nitro group is introduced into the benzene ring.
- It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other substituents.
- It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology
- It is investigated for its potential biological activities and as a precursor for bioactive compounds.
Medicine
- It is explored for its role in the synthesis of pharmaceutical intermediates.
Industry
- It is utilized in the production of agrochemicals and specialty chemicals.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Substitution Reactions The iodine atom can be replaced via nucleophilic substitution.
- Reagents such as sodium methoxide or potassium tert-butoxide can be used.
- Reduction Reactions The nitro group can be reduced to an amino group using reducing agents.
- Catalysts such as palladium on carbon (Pd/C) and hydrogen gas can be used.
- Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-Iodo-1-nitro-2-(trifluoromethyl)benzene involves its reactivity due to the presence of electron-withdrawing groups (nitro and trifluoromethyl) and the iodine atom. These groups influence the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in various chemical reactions. The nitro group, in particular, can undergo reduction to form amino derivatives, which are key intermediates in many synthetic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best understood through comparison with analogs sharing iodine, nitro, and/or trifluoromethyl groups in varying positions. Below is a detailed analysis of key structural and functional differences:
Structural Analogues and Their Properties
Key Findings from Comparative Analysis
Positional Effects on Reactivity: The placement of the nitro group significantly impacts reactivity. For example, this compound (1-NO₂) may exhibit different electrophilic substitution tendencies compared to its isomer 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (2-NO₂) due to steric and electronic effects . The trifluoromethyl group (-CF₃) enhances electron-withdrawing properties, stabilizing the aromatic ring but reducing nucleophilic attack susceptibility compared to non-fluorinated analogs .
Functional Group Influence :
- Replacement of iodine with bromine (e.g., 4-Azido-1-bromo-2-(trifluoromethyl)benzene) reduces molecular weight and alters photochemical behavior, making it suitable for click chemistry applications .
- Methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) substituents increase polarity and solubility in polar solvents compared to the parent compound .
Thermal and Physical Stability
- The target compound’s melting point (82°C) is comparable to other trifluoromethyl-substituted nitrobenzenes but lower than derivatives with bulkier substituents (e.g., N-(2-(Trifluoromethyl)-4-iodophenyl)acetanimide, mp: 132°C), highlighting the role of substituent size in thermal stability .
Biological Activity
4-Iodo-1-nitro-2-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of an iodine atom, a nitro group, and a trifluoromethyl group, exhibits unique chemical properties that make it a versatile building block in organic synthesis.
Structure and Functional Groups
The molecular structure of this compound can be represented as follows:
- Iodine Atom (I) : Provides electrophilic reactivity.
- Nitro Group (NO₂) : Acts as an electron-withdrawing group, enhancing electrophilicity.
- Trifluoromethyl Group (CF₃) : Contributes to lipophilicity and alters the compound's reactivity.
Chemical Reactions
This compound can undergo several types of reactions:
- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which are crucial intermediates in pharmaceutical synthesis.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura to form complex carbon frameworks.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of iodine with nucleophiles (e.g., sodium methoxide) |
| Reduction | Conversion of nitro to amino group using reducing agents |
| Coupling | Formation of carbon-carbon bonds via coupling reactions |
Antimicrobial Potential
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies have explored the development of novel antimicrobial agents based on structural modifications of nitro compounds. The electron-withdrawing nature of the nitro group enhances the reactivity towards bacterial targets.
Case Study: Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis of novel antimicrobial agents derived from similar structures. The findings suggested that certain derivatives exhibited significant antibacterial activity against strains such as E. coli and MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 2–64 μg/mL . Although specific data on this compound is limited, its structural similarity suggests potential efficacy.
The mechanism by which this compound may exert biological effects is likely linked to its ability to interact with cellular targets through electrophilic mechanisms. The nitro group can be reduced within biological systems to yield reactive intermediates that may disrupt cellular processes.
Potential in Cancer Therapy
Research has indicated that compounds containing iodo and nitro groups can inhibit specific kinases involved in cancer cell proliferation. For example, similar compounds have been identified as selective inhibitors of MEK enzymes, which play a crucial role in the MAPK signaling pathway associated with cancer progression .
Table 2: Pharmacological Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential for developing new antibiotics targeting resistant strains |
| Cancer Therapy | Inhibition of MEK enzymes in cancer cells |
| Synthesis of Pharmaceuticals | Building block for various bioactive compounds |
Q & A
Basic Questions
Q. What are the recommended safety protocols when handling 4-Iodo-1-nitro-2-(trifluoromethyl)benzene in laboratory settings?
- Methodological Answer : Strict adherence to PPE (protective glasses, gloves, lab coats) is critical due to the compound’s irritant properties. Conduct reactions in a fume hood to avoid inhalation, and use filter-tipped pipettes to minimize cross-contamination. Waste must be segregated and disposed via certified hazardous waste handlers to prevent environmental release .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical purification considerations?
- Methodological Answer : Typical routes involve nitration of iodo-trifluoromethylbenzene precursors or iodination of nitro-trifluoromethylbenzene derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, with monitoring by TLC. Recrystallization from ethanol/water mixtures can improve purity. Ensure inert atmospheres during iodination to prevent oxidative side reactions .
Q. Which analytical techniques are most suitable for characterizing this compound, and how should method validation be conducted?
- Methodological Answer : Use / NMR to confirm substituent positions and purity. Mass spectrometry (EI-MS) validates molecular weight. For quantitative analysis, HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is effective. Validate methods via spike-recovery experiments and calibration curves with ≥3 replicates .
Advanced Research Questions
Q. How can competing reaction pathways be controlled during the synthesis of this compound to minimize by-product formation?
- Methodological Answer : Competing iodination at alternative positions can be mitigated by using directed ortho-metalation (DoM) strategies. Employ Lewis acids (e.g., BF) to enhance regioselectivity during nitration. Monitor reaction progress in real-time via in-situ IR spectroscopy to identify intermediates and adjust stoichiometry .
Q. What strategies optimize the derivatization efficiency of this compound for chromatographic analysis in complex matrices?
- Methodological Answer : Derivatization with electron-deficient aryl reagents (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) improves HPLC detection sensitivity. Optimize pH (8–9) and reaction time (30–60 min at 60°C). Validate using X-ray crystallography and -NMR to confirm derivative structures .
Q. What computational modeling approaches are effective in predicting the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of the nitro and trifluoromethyl groups. Molecular dynamics simulations assess thermal stability. Compare computed NMR chemical shifts with experimental data to validate models .
Q. How does the crystal packing of this compound influence its physicochemical properties, and what refinement tools are recommended?
- Methodological Answer : X-ray crystallography with SHELXL refinement (via Olex2 interface) resolves halogen-bonding interactions involving iodine. Use high-resolution data (≤0.8 Å) and TWINABS for twinned crystals. Analyze packing motifs with Mercury software to correlate structure with melting point and solubility .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between spectroscopic and chromatographic purity assessments of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
